molecular formula C14H11NOS B3143155 4-Phenoxybenzyl isothiocyanate CAS No. 51821-55-7

4-Phenoxybenzyl isothiocyanate

Cat. No.: B3143155
CAS No.: 51821-55-7
M. Wt: 241.31 g/mol
InChI Key: RDCZGHPTVYEIFW-UHFFFAOYSA-N
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Description

4-Phenoxybenzyl isothiocyanate is an organic compound characterized by the presence of an isothiocyanate group attached to a phenoxybenzyl moiety. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), including 4-Phenoxybenzyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in cellular functions and their modulation can lead to significant changes in cell behavior.

Mode of Action

The interaction of this compound with its targets leads to a variety of changes. For instance, it can inhibit the activity of CYP enzymes, induce apoptosis, modulate cell cycle regulators, and inhibit metastasis . These interactions and the resulting changes contribute to the compound’s potential chemopreventive properties .

Biochemical Pathways

This compound affects several biochemical pathways. It can inhibit the activity of CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), and inhibit nuclear factor kappa B (NF-ĸB) . These pathways are involved in various cellular processes, including detoxification, inflammation, and cell proliferation .

Pharmacokinetics

PEITC exhibits linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . It undergoes reversible metabolism and capacity-limited hepatic elimination . These properties likely impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its chemopreventive potential. By modulating various cellular targets and biochemical pathways, it can inhibit tumorigenesis, induce apoptosis, and inhibit metastasis . These effects contribute to its potential anticarcinogenic, anti-inflammatory, and antioxidative properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH can affect the formation of isothiocyanates from glucosinolates . Additionally, dietary intake of cruciferous vegetables, which are rich in glucosinolates, can influence the bioavailability of isothiocyanates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybenzyl isothiocyanate typically involves the reaction of 4-phenoxybenzylamine with carbon disulfide and a base, followed by desulfurization. One common method involves the use of tosyl chloride to mediate the decomposition of dithiocarbamate salts generated in situ . Another approach uses a photocatalyzed reaction of amines with carbon disulfide .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods such as electrochemical synthesis, which avoids the use of toxic reagents . This method involves the reaction of amines with carbon disulfide under mild conditions to produce the desired isothiocyanate.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate
  • Sulforaphane

Comparison: 4-Phenoxybenzyl isothiocyanate is unique due to its phenoxybenzyl moiety, which imparts distinct chemical and biological properties. Compared to phenyl isothiocyanate and benzyl isothiocyanate, it has enhanced lipophilicity, which can influence its bioavailability and efficacy . Sulforaphane, another well-known isothiocyanate, is primarily studied for its anticancer properties, but this compound offers a broader range of applications due to its unique structure .

Properties

IUPAC Name

1-(isothiocyanatomethyl)-4-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c17-11-15-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCZGHPTVYEIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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